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Gastrin releasing peptide, human -

Gastrin releasing peptide, human

Catalog Number: EVT-8044470
CAS Number:
Molecular Formula: C130H204N38O31S2
Molecular Weight: 2859.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gastrin-releasing peptide is classified as a neuropeptide and is primarily derived from the gastrointestinal tract. It is produced by specific cells in the stomach and intestines, where it exerts its effects on gastrin release and other physiological functions. The peptide shares structural similarities with bombesin, a peptide found in amphibians, indicating a conserved evolutionary role across species .

Synthesis Analysis

The synthesis of gastrin-releasing peptide involves several steps, beginning with the transcription of its gene into messenger RNA, followed by translation into a precursor protein known as pro-gastrin-releasing peptide. This precursor undergoes post-translational modifications, including cleavage and amidation, to yield the active form of gastrin-releasing peptide .

Technical Details:

  • Gene Encoding: The gastrin-releasing peptide gene is located on chromosome 18 in humans.
  • Precursor Processing: The precursor protein consists of 125 amino acids and is enzymatically processed to produce biologically active forms such as gastrin-releasing peptide 1-27 and gastrin-releasing peptide 18-27.
  • Purification Methods: Recombinant forms of pro-gastrin-releasing peptide can be expressed in cell lines and purified using techniques like metal affinity chromatography and high-performance liquid chromatography .
Molecular Structure Analysis

The molecular structure of gastrin-releasing peptide reveals a linear arrangement of amino acids that contributes to its biological activity. The sequence of the human gastrin-releasing peptide is as follows:

HAlaGlyAlaGlyGlyGlyLeuGlyGlyThrAlaAspSerTyrLeuProGlyValAlaMetGlyLysProAspSerThrLeuAspOH\text{H}-Ala-Gly-Ala-Gly-Gly-Gly-Leu-Gly-Gly-Thr-Ala-Asp-Ser-Tyr-Leu-Pro-Gly-Val-Ala-Met-Gly-Lys-Pro-Asp-Ser-Thr-Leu-Asp-OH

Structural Characteristics:

  • Molecular Weight: Approximately 3,000 Da.
  • Conformation: The peptide typically adopts an alpha-helical conformation in solution, which is crucial for its interaction with receptors.

X-ray crystallography studies have provided insights into the binding interactions between gastrin-releasing peptide and its receptor, revealing critical residues involved in receptor activation .

Chemical Reactions Analysis

Gastrin-releasing peptide participates in several biochemical reactions within the body:

  1. Receptor Binding: Gastrin-releasing peptide binds to specific G protein-coupled receptors (GPCRs), primarily the gastrin-releasing peptide receptor. This binding triggers intracellular signaling cascades involving G proteins.
  2. Signal Transduction: Upon receptor activation, downstream signaling pathways are initiated, leading to various physiological responses such as increased gastric acid secretion and modulation of neuronal activity.

Key Parameters:

  • Affinity: The binding affinity of gastrin-releasing peptide for its receptors can vary based on structural modifications or the presence of antagonists .
Mechanism of Action

The mechanism of action for gastrin-releasing peptide primarily involves its interaction with GPCRs. Upon binding to the gastrin-releasing peptide receptor, a conformational change occurs that activates intracellular G proteins. This activation leads to:

  • Increased Calcium Mobilization: Activation of phospholipase C results in increased intracellular calcium levels.
  • Stimulation of Gastric Secretion: Enhanced secretion of gastric acid through parietal cells.
  • Neurotransmitter Release: Modulation of neurotransmitter release in the central nervous system, affecting processes such as appetite regulation and circadian rhythms .
Physical and Chemical Properties Analysis

Gastrin-releasing peptide exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar amino acid composition.
  • Stability: The stability of gastrin-releasing peptide can be affected by pH and temperature; it is generally stable under physiological conditions.
  • Biological Activity: The biological activity is maintained primarily through its amidated form, which enhances receptor binding affinity.

Relevant Data:

  • pKa Values: Specific pKa values for ionizable groups within the peptide influence its charge state at physiological pH.
  • Thermal Stability: Thermal stability studies indicate that prolonged exposure to high temperatures can lead to degradation .
Applications

Gastrin-releasing peptide has several important applications in scientific research and clinical practice:

  1. Tumor Marker: It serves as a biomarker for small-cell lung carcinoma due to its overexpression in cancerous tissues .
  2. Research Tool: Used extensively in studies related to neuroendocrine signaling, appetite regulation, and gastrointestinal physiology.
  3. Therapeutic Target: The gastrin-releasing peptide receptor is being investigated as a target for drug development aimed at treating various cancers and conditions associated with itch .
Molecular Biology and Genetic Regulation of GRP

Genomic Organization and Transcript Variants

Chromosomal Localization and Exon-Intron Architecture

The human GRP gene is located on chromosome 18q21.32, spanning approximately 11.6 kb from base pair 59,219,189 to 59,230,771 (GRCh38.p14 assembly) [1] [7]. The gene comprises three exons interrupted by two large introns (4.8 kb and 3.9 kb, respectively). Exon 1 encodes the 5'-untranslated region (UTR), signal peptide, and the first 23 amino acids of the GRP bioactive sequence. Exon 2 encodes the remaining bioactive peptide region and the initial segment of the carboxyl-terminal extension peptide. Exon 3 completes the extension peptide and contains the 3'-UTR [3] [9]. This genomic architecture is conserved across mammals, with intron 1 interrupting the coding region for Gly²⁴ of the mature peptide—a feature critical for alternative splicing [3].

Alternative Splicing Mechanisms and Isoform Diversity

Alternative splicing of the GRP primary transcript generates three functionally distinct mRNA variants through differential use of splice donor and acceptor sites within intron 2 [3] [9]:

  • Variant 1 (NM_002091.5): The full-length transcript yields isoform 1 (preproGRP, 148 aa), which undergoes proteolytic cleavage to release GRP₁₋₂₇ and neuromedin C (GRP₁₈₋₂₇).
  • Variant 2 (NM_001012512.3): Uses an alternative splice site in exon 3, producing a shorter isoform 2 (125 aa) with identical bioactive domains but a truncated C-terminal extension.
  • Variant 3 (NM_001012513.3): Frameshift mutation due to aberrant splicing results in isoform 3, which lacks the bioactive C-terminus and is non-functional [1] [7]. These splice variants are expressed in neural, endocrine, and neoplastic tissues (e.g., small cell lung cancer), suggesting tissue-specific regulation [9].

Table 1: Human GRP Transcript Variants and Protein Isoforms

Transcript VariantProtein IsoformLength (aa)Functional DomainsTissue Expression
NM_002091.5Isoform 1148Full GRP₁₋₂₇, neuromedin CBrain, stomach, lung tumors
NM_001012512.3Isoform 2125GRP₁₋₂₇, truncated extensionFetal lung, neural tissue
NM_001012513.3Isoform 393No bioactive C-terminusMedullary thyroid carcinoma

Post-Translational Processing and Proteolytic Cleavage Pathways

PreproGRP undergoes proteolytic maturation in secretory vesicles:

  • Signal peptide cleavage: The 23-aa signal peptide (encoded by exon 1) is co-translationally removed.
  • Endoproteolytic cleavage: Prohormone convertases (PC1/3, PC2) cleave at basic residues (Arg⁷³, Arg⁹⁴) to liberate GRP₁₋₂₇ and the C-terminal extension peptide (proGRP₃₁₋₁₂₅) [4] [8].
  • C-terminal amidation: Peptidylglycine α-amidating monooxygenase (PAM) amidates the C-terminal methionine of GRP₁₋₂₇, essential for receptor binding [4].
  • Additional processing: In neuroendocrine tumors (e.g., lung cancer), proGRP is cleaved into smaller peptides (e.g., GRP₁₋₁₆, GRP₂₀₋₂₇), detectable as tumor biomarkers like "ProGRP" [1] [7] [9]. The C-terminal extension peptide may itself have biological roles in macrophage polarization and cancer progression [1] [7].

Table 2: Proteolytic Cleavage Products of Human PreproGRP

PreproGRP DomainCleavage PositionProductBioactivity
Signal peptide1-23RemovedN/A
GRP mature peptide24-50GRP₁₋₂₇Binds GRPR, stimulates gastrin release
Neuromedin C42-50GRP₁₈₋₂₇High-affinity agonist for GRPR
C-terminal extension51-148proGRP₃₁₋₁₂₅Modulates immune cell function in cancer

Evolutionary Conservation of GRP and Bombesin-Like Peptides

GRP belongs to the bombesin-like peptide (BLP) family, which includes neuromedin B (NMB) and amphibian bombesin. Phylogenetic analysis reveals:

  • GRP conservation: The GRP gene arose early in vertebrates, with orthologs in teleost fish (e.g., zebrafish), amphibians (Xenopus), birds, and mammals. The bioactive C-terminal decapeptide (neuromedin C) is 80–100% conserved, particularly the motif "WAVGHLM-NH₂" [5] [10].
  • Divergence from bombesin: Bombesin is not the amphibian ortholog of GRP but a distinct peptide lineage. Frogs (Bombina, Xenopus) express both GRP and bombesin genes, whereas mammals lost the bombesin gene but retained GRP and NMB [5].
  • Receptor co-evolution: Three BLP receptors exist—GRPR (BB2), NMBR (BB1), and BRS3 (BB3)**. GRPR, located on Xp22.13 in humans, binds GRP with highest affinity. Its seven-transmembrane structure and critical residues (e.g., Asp⁸⁵ for ligand binding) are conserved from fish to mammals [2] [5] [8]. Bombesin-specific receptors (BB4) evolved only in amphibians [5].

Figure: Phylogeny of Bombesin-Like Peptides

Vertebrate Lineage      GRP Clade       NMB Clade       Bombesin Clade  Primates               ● GRP           ● NMB           ✘  Rodents                ● GRP           ● NMB           ✘  Birds                  ● GRP           ● NMB           ✘  Frogs (Xenopus)        ● GRP           ✘               ● Bombesin  Fish                   ● GRP           ● NMB           ✘  

● = Present; ✘ = AbsentGRP is conserved across all jawed vertebrates, while bombesin is restricted to amphibians. [5] [10].

Properties

Product Name

Gastrin releasing peptide, human

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide

Molecular Formula

C130H204N38O31S2

Molecular Weight

2859.4 g/mol

InChI

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)/t71-,72-,73+,74+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-/m0/s1

InChI Key

PUBCCFNQJQKCNC-XKNFJVFFSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C(C)C)N)O

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